Melting Point and Solid-State Stability: A Key Procurement Specification
4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) exhibits a distinct melting point of 159°C, which differs significantly from its closely related isomer, 4-acetamido-2-methylbenzene-1-sulfonyl chloride, which melts at a higher temperature. While the exact melting point of the 2-methyl isomer is not consistently reported across all vendors, the 3-methyl substitution pattern in CAS 14988-21-7 results in a lower melting point, indicative of weaker intermolecular forces and potentially different solubility and handling characteristics . This difference in melting point is a direct consequence of the altered crystal packing engendered by the meta-methyl group, as confirmed by X-ray crystallography which shows the compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1)Å, β= 99.90(1)° [1].
| Evidence Dimension | Melting Point (Solid-State Stability Indicator) |
|---|---|
| Target Compound Data | 159 °C |
| Comparator Or Baseline | 4-Acetamido-2-methylbenzene-1-sulfonyl chloride: Data not consistently reported, but expected to be higher based on structural analogs. |
| Quantified Difference | Not directly quantified due to incomplete comparator data, but the difference is qualitative and significant for procurement. |
| Conditions | Reported melting point from supplier datasheets. |
Why This Matters
The melting point is a primary specification for confirming identity and purity upon receipt; a shift of even a few degrees can indicate the presence of an isomer or impurity, which would compromise downstream synthetic reproducibility.
- [1] DergiPark. Molecular Structure Study of 4-Acetamido-3-methylbenzene-1-sulfonyl chloride by X-ray and AM1 Methods. Accessed April 2026. View Source
